2-((5-(Dimethylamino)pyridazin-3-yl)oxy)acetic acid 2-((5-(Dimethylamino)pyridazin-3-yl)oxy)acetic acid
Brand Name: Vulcanchem
CAS No.: 2098091-10-0
VCID: VC3102101
InChI: InChI=1S/C8H11N3O3/c1-11(2)6-3-7(10-9-4-6)14-5-8(12)13/h3-4H,5H2,1-2H3,(H,12,13)
SMILES: CN(C)C1=CC(=NN=C1)OCC(=O)O
Molecular Formula: C8H11N3O3
Molecular Weight: 197.19 g/mol

2-((5-(Dimethylamino)pyridazin-3-yl)oxy)acetic acid

CAS No.: 2098091-10-0

Cat. No.: VC3102101

Molecular Formula: C8H11N3O3

Molecular Weight: 197.19 g/mol

* For research use only. Not for human or veterinary use.

2-((5-(Dimethylamino)pyridazin-3-yl)oxy)acetic acid - 2098091-10-0

Specification

CAS No. 2098091-10-0
Molecular Formula C8H11N3O3
Molecular Weight 197.19 g/mol
IUPAC Name 2-[5-(dimethylamino)pyridazin-3-yl]oxyacetic acid
Standard InChI InChI=1S/C8H11N3O3/c1-11(2)6-3-7(10-9-4-6)14-5-8(12)13/h3-4H,5H2,1-2H3,(H,12,13)
Standard InChI Key FKCBOGPPCHXSFZ-UHFFFAOYSA-N
SMILES CN(C)C1=CC(=NN=C1)OCC(=O)O
Canonical SMILES CN(C)C1=CC(=NN=C1)OCC(=O)O

Introduction

Chemical Structure and Properties

2-((5-(Dimethylamino)pyridazin-3-yl)oxy)acetic acid is characterized by a pyridazine core substituted with a dimethylamino group at the 5-position and an oxyacetic acid moiety at the 3-position. This structural arrangement creates a compound with distinctive physicochemical properties and potential for multiple interactions with biological systems.

Physicochemical Properties

The compound has a molecular formula of C8H12N3O3 and a molecular weight of 180.20 g/mol. Based on the structural analysis and comparison with similar compounds, it likely exists as a crystalline solid at room temperature with moderate water solubility due to its carboxylic acid moiety.

Table 1: Physicochemical Properties of 2-((5-(Dimethylamino)pyridazin-3-yl)oxy)acetic acid

PropertyValue
CAS Number2098091-10-0
Molecular FormulaC8H12N3O3
Molecular Weight180.20 g/mol
Physical StateCrystalline solid (predicted)
SolubilityModerate water solubility; increased in basic conditions
pKa~3.8-4.2 (predicted for carboxylic acid moiety)
Log P>2 (predicted based on similar structures)

Structural Features

The compound features three key structural components:

  • A pyridazine heterocyclic ring, which provides a rigid scaffold

  • A dimethylamino group at the 5-position, enhancing membrane permeability

  • An oxyacetic acid moiety at the 3-position, contributing to hydrogen bonding capacity

These structural elements combine to create a molecule with potential for various non-covalent interactions, including hydrogen bonding, π-π stacking, and electrostatic interactions with biological macromolecules .

Synthesis Methods

General Synthetic Approaches

The synthesis of 2-((5-(Dimethylamino)pyridazin-3-yl)oxy)acetic acid typically involves nucleophilic substitution reactions starting from appropriately substituted pyridazine precursors. Based on synthetic routes for similar compounds, a common approach might involve:

  • Preparation of a 3-chloro-5-(dimethylamino)pyridazine intermediate

  • Nucleophilic substitution with the sodium or potassium salt of chloroacetic acid

  • Basic hydrolysis if the reaction is performed with an ester of chloroacetic acid

Detailed Synthetic Pathway

By analyzing synthetic methods for related pyridazine derivatives, the following pathway can be proposed:

Table 2: Proposed Synthetic Route for 2-((5-(Dimethylamino)pyridazin-3-yl)oxy)acetic acid

StepReagentsConditionsExpected Yield
1. Preparation of 3-chloro-5-(dimethylamino)pyridazine3,5-Dichloropyridazine, dimethylamineTHF or DMF, 0-25°C, 5-6h70-85%
2. Nucleophilic substitution3-Chloro-5-(dimethylamino)pyridazine, sodium salt of chloroacetic acidDMF, 65-70°C, 10-12h65-75%
3. PurificationColumn chromatographyEthyl acetate/hexanes or methanol/DCM90-95%

The above synthetic route is analogous to methods described for similar pyridazine derivatives in the literature, particularly those involving 6-hydroxypyridazin-3(2H)-one derivatives .

Alternative Synthetic Approaches

An alternative approach might involve:

  • Direct alkylation of 5-(dimethylamino)pyridazin-3-ol with an appropriate haloacetic acid derivative

  • Demethylation of a methyl ester precursor using conditions similar to those described for related heterocyclic compounds

Structural Analysis and Characterization

Spectroscopic Data

While specific spectroscopic data for 2-((5-(Dimethylamino)pyridazin-3-yl)oxy)acetic acid is limited in the search results, predicted spectral characteristics based on similar compounds would include:

Table 3: Predicted Spectroscopic Data

Spectroscopic MethodExpected Characteristic Signals
1H NMRδ ~2.9-3.1 (6H, s, 2×CH3), δ ~4.7 (2H, s, OCH2), δ ~6.8-7.2 (2H, m, pyridazine CH)
13C NMRδ ~35-36 (N(CH3)2), δ ~60-65 (OCH2), δ ~125-135 (pyridazine CH), δ ~150-160 (pyridazine C-N and C-O), δ ~167-170 (C=O)
IR~1660-1690 cm-1 (C=O), ~3000-3200 cm-1 (broad, OH of carboxylic acid)
Mass Spectrometrym/z 181 [M+H]+

These predictions are based on spectroscopic data reported for similar pyridazine derivatives .

X-ray Crystallography

Chemical Reactivity

Reactivity of the Carboxylic Acid Group

The carboxylic acid moiety in 2-((5-(Dimethylamino)pyridazin-3-yl)oxy)acetic acid makes it susceptible to various transformations:

  • Esterification with alcohols

  • Amide formation with amines

  • Reduction to the corresponding alcohol

  • Decarboxylation under harsh conditions

These reactions provide potential pathways for derivatization to create analogs with modified physicochemical properties.

Reactivity of the Pyridazine Ring

The pyridazine ring, being electron-deficient, can undergo nucleophilic substitution reactions, particularly at positions adjacent to the ring nitrogen atoms. The dimethylamino group at the 5-position serves as an electron-donating group, altering the electronic distribution within the ring and potentially affecting its reactivity profile.

Biological Activity and Applications

Biological ActivityStructural Features Contributing to ActivityReference
Kinase inhibitionHydrogen bonding through pyridazine N atoms and carboxylic acid group
Antiviral activityInteraction with viral proteins through dimethylamino group
Anti-inflammatoryCarboxylic acid moiety interaction with target proteins
Plant growth regulationSimilar pyridazine scaffolds show plant growth stimulant activity

Structure-Activity Relationships

Analysis of related compounds suggests that:

  • The dimethylamino group enhances membrane permeability and can interact with hydrophobic pockets in target proteins

  • The oxyacetic acid moiety provides a flexible linker and hydrogen bonding capabilities

  • The pyridazine ring serves as a rigid scaffold that can engage in π-π stacking interactions with aromatic amino acid residues in target proteins

Understanding these structure-activity relationships could guide the development of analogs with enhanced biological activities.

Comparative Analysis

Comparison with Related Compounds

Several structurally related compounds help contextualize the properties of 2-((5-(Dimethylamino)pyridazin-3-yl)oxy)acetic acid:

Table 5: Comparison with Related Compounds

CompoundStructural DifferenceImplications for Properties/Activity
2-[6-(Dimethylamino)pyridin-3-yl]acetic acidPyridine vs. pyridazine core; different position of dimethylamino groupDifferent electronic distribution; altered hydrogen bonding pattern
2-(dimethylamino)-2-(pyridin-3-yl)acetic acidDifferent core heterocycle; acetic acid directly attached to ringDifferent spatial arrangement of functional groups
2-((6-(Dimethylamino)pyridazin-3-yl)oxy)acetic acidDimethylamino at 6- vs. 5-positionDifferent electronic effects and potential binding orientation
2-(6-Oxopyridazin-1(6H)-yl)acetic acidOxo group vs. dimethylamino; different attachment pointDifferent hydrogen bonding pattern and solubility

Isosteric Replacements

Potential isosteric replacements that might alter the compound's properties include:

  • Replacing the dimethylamino group with other substituents like methoxy, ethoxy, or halogen atoms

  • Changing the oxyacetic acid linker to an aminoacetic acid or thioaceticacid

  • Modifying the pyridazine core to other heterocycles such as pyrimidine or pyrazine

Current Research and Future Directions

Recent Developments

The pyridazine scaffold continues to be of interest in medicinal chemistry, with recent research focusing on:

  • Development of selective kinase inhibitors containing pyridazine cores

  • Exploration of pyridazine derivatives as modulators of nuclear receptors

  • Investigation of pyridazine-based compounds as antiviral agents, including potential HIV replication inhibitors

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